Elbasvir is a direct-acting antiviral agent classified as a non-structural protein 5A (NS5A) inhibitor. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis C virus (HCV) replication, particularly for genotypes 1, 4, and 6. [] Elbasvir's research significance stems from its high efficacy in achieving sustained virological response, even in challenging patient populations. []
Mechanism of Action
Elbasvir exerts its antiviral activity by binding to the NS5A protein of HCV. [] This binding inhibits the function of NS5A, which is essential for viral replication. [] Elbasvir displays high potency against various HCV genotypes, including 1a, 1b, 2a, 3a, and 4a. [] Its activity is maintained even in the presence of resistance-associated variants (RAVs) that commonly emerge after unsuccessful treatments with other NS5A inhibitors like daclatasvir and ledipasvir. []
Applications
Elbasvir's primary scientific application lies in the research and development of effective HCV treatments. [, ] Its efficacy is particularly notable in challenging patient populations, including those with cirrhosis, HIV co-infection, advanced chronic kidney disease, and previous treatment failures. [, , , , ]
Real-world examples:
Research has demonstrated Elbasvir's effectiveness in achieving high cure rates in HIV/HCV-coinfected men who have sex with men. [] The Swiss HCVree Trial utilized Elbasvir in conjunction with grazoprevir and ribavirin, guided by baseline resistance-associated substitutions, to achieve a 99% sustained virological response rate. []
Studies also highlight Elbasvir's potential in treating HCV infection in individuals receiving opioid agonist therapy. [] The COSTAR trial showcased the drug's efficacy in improving health-related quality of life following successful HCV eradication in this patient population. []
Future Directions
Exploring its potential for broader applications beyond HCV treatment, such as targeting other viral infections like SARS-CoV-2. [] Computational studies suggest Elbasvir's potential to bind to multiple SARS-CoV-2 proteins, raising possibilities for its repurposing as a COVID-19 therapeutic. []
Investigating potential synergistic effects with other antiviral agents to enhance treatment efficacy and overcome resistance. [] This includes exploring combinations with other DAAs and exploring the potential of novel pan-genotypic NS5A inhibitors like Ruzasvir in addressing Elbasvir resistance. []
Further research into optimizing treatment regimens for specific patient populations, taking into consideration factors like viral genotype, cirrhosis status, and prior treatment history. [, , ] This includes refining treatment strategies based on baseline resistance-associated substitutions and viral load. []
Related Compounds
Grazoprevir
Compound Description: Grazoprevir is an NS3/4A protease inhibitor that exhibits potent antiviral activity against HCV genotypes 1, 2, 4, 5, and 6 []. It demonstrates significant activity against resistance-associated variants (RAVs) commonly observed after treatment failure with first-generation protease inhibitors [].
Relevance: Grazoprevir is highly relevant to Elbasvir as they are coformulated into a fixed-dose combination tablet for treating chronic HCV infection [, , , , , , , , , , , , , , , , , , , , , ]. This combination targets two different viral proteins, NS3/4A by Grazoprevir and NS5A by Elbasvir, increasing the genetic barrier to resistance and improving treatment efficacy [].
Ribavirin
Compound Description: Ribavirin is a nucleoside analogue with broad-spectrum antiviral activity against various RNA and DNA viruses, including HCV []. Its exact mechanism of action against HCV remains unclear [].
Relevance: Ribavirin is relevant to Elbasvir as it was a component of previous HCV treatment regimens and is sometimes added to Elbasvir/Grazoprevir therapy in specific cases, such as treatment-experienced patients with genotype 1a HCV infection and baseline NS5A polymorphisms [].
Simeprevir
Compound Description: Simeprevir is a second-generation NS3/4A protease inhibitor used in combination with peginterferon and ribavirin for treating chronic HCV infection [].
Relevance: Simeprevir's relevance to Elbasvir lies in its role as a component of previous HCV treatment regimens, which informs the historical reference rate for SVR12 in clinical trials evaluating Elbasvir/Grazoprevir efficacy [].
Daclatasvir
Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in combination with other direct-acting antivirals for treating chronic HCV infection [].
Ledipasvir
Compound Description: Ledipasvir is a first-generation NS5A inhibitor used in combination with sofosbuvir for treating chronic HCV infection [, ].
Relevance: Ledipasvir is relevant to Elbasvir due to their shared target, NS5A [, ]. Similar to Daclatasvir, Elbasvir retains activity against RAVs associated with the failure of Ledipasvir [].
Ruzasvir
Compound Description: Ruzasvir is a potent, pan-genotype NS5A inhibitor [].
Relevance: Ruzasvir is relevant to Elbasvir due to their shared target, NS5A. Unlike Elbasvir, which shows differential antiviral activities across HCV GT2 subtypes, Ruzasvir successfully inhibits replicons harboring GT2 resistance-associated substitutions, including those at positions 28 and 31 [].
Sofosbuvir
Compound Description: Sofosbuvir is a nucleotide analog HCV NS5B polymerase inhibitor [].
Relevance: Sofosbuvir's relevance to Elbasvir lies in its use in combination with Ledipasvir, another NS5A inhibitor, for treating HCV infection [].
Tenofovir Disoproxil Fumarate (TDF)
Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor used in treating HIV infection [].
Relevance: TDF's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions between the two drugs in individuals coinfected with HCV and HIV []. Studies show that co-administration of Elbasvir/Grazoprevir with TDF does not result in clinically significant tenofovir exposure increases and is generally well-tolerated [].
Raltegravir
Compound Description: Raltegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].
Relevance: Similar to TDF, Raltegravir's relevance to Elbasvir arises from the need to assess potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies indicate that co-administration of Elbasvir or Grazoprevir with Raltegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].
Dolutegravir
Compound Description: Dolutegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].
Relevance: Like Raltegravir and TDF, Dolutegravir's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies show that co-administration of Elbasvir or Grazoprevir with Dolutegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SMK-17 is a potent MEK1/2 inhibitor with high aqueous solubility. SMK-17 inhibited MEK1 kinase activity in a non-ATP-competitive manner and it was highly selective to MEK1 and 2. SMK-17 inhibited the growth of tumor cell lines in vitro. Moreover, unlike previously reported MEK inhibitors, PD184352 or U0126, SMK-17 did not inhibit the phosphorylation of ERK5. In vivo, SMK-17 exhibited potent antitumor activity in animal models on oral administration. SMK-17 selectively blocked the MAPK pathway signaling without affecting other signal pathways, which resulted in significant antitumor efficacy without notable side effects.
RO4927350 is a potent and highly selective non-ATP-competitive MEK1/2 inhibitor. RO4927350 selectively blocks the MAPK pathway signaling both in vitro and in vivo, which results in significant antitumor efficacy in a broad spectrum of tumor models. RO4927350 inhibits not only ERK1/2 but also MEK1/2 phosphorylation. In cancer cells, high basal levels of phospho-MEK1/2 rather than phospho-ERK1/2 seem to correlate with greater sensitivity to RO4927350. Furthermore, RO4927350 prevents a feedback increase in MEK phosphorylation, which has been observed with other MEK inhibitors. RO4927350 represents a novel therapeutic modality in cancers with aberrant MAPK pathway activation.
AS1940477 is p38 MAPK inhibitor. AS1940477 inhibited the enzymatic activity of recombinant p38α and β isoforms but showed no effect against other 100 protein kinases including p38γ and δ isoforms. In human peripheral blood mononuclear cells, AS1940477 inhibited lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 at low concentrations (LPS/TNFα, IC(50)=0.45n M; PHA/TNFα, IC(50)=0.40 nM). In addition, equivalent concentrations of AS1940477 that inhibited cytokine production also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE(2), and MMP-3 in human synovial stromal cells. AS1940477 was also found to potently inhibit TNF production in whole blood (IC(50)=12 nM) and effectively inhibited TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg (ED(50)=0.053 mg/kg) with an anti-inflammatory effect lasting for 20h after oral administration. Overall, this study demonstrated that AS1940477 is a novel and potent p38 MAPK inhibitor and may be useful as a promising anti-inflammatory agent for treating inflammatory disorders.
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
VX 745 is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. VX 745 is a potential anti-inflammatory agents. Studies suggest that VX 745 may be useful in the treatment of Werner syndrome. Neflamapimod has been used in trials studying the treatment of Alzheimer's Disease and Mild Cognitive Impairment. VX-745 is a member of the class of pyrimidopyridazines that is 6H-pyrimido[1,6-b]pyridazin-6-one substituted at positions 2 and 5 by (2,4-difluorophenyl)sulfanyl and 2,6-dichlorophenyl groups respectively It has a role as an EC 2.7. 1.24 (mitogen-activated protein kinase) inhibitor, an anti-inflammatory drug and an apoptosis inducer. It is a pyrimidopyridazine, a difluorobenzene, a dichlorobenzene and an aryl sulfide.
p38 is a member of the mitogen-activated protein kinase (MAPK) superfamily of enzymes that play an important role in signal transduction. PD 169316 is a selective inhibitor of p38 MAPK. It inhibits p38 MAPK with an IC50 of 89 nM, whereas the IC50s are >100-fold higher for extracellular signal-regulated kinase (ERK) and >1,000-fold higher for protein kinase A (PKA) and PKCα.1 PD 169316 inhibits apoptosis of neuronal and non-neuronal cells deprived of specific trophic factors such as potassium or nerve growth factor. PD-169316 is a selective inhibitor of p38 MAPK. It inhibits p38 MAPK with an IC50 of 89 nM. PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells.
ARQ 736 is a potent and selective BRAF inhibitor. ARQ 736 is selectively potent in killing cancer cell lines harboring at least one mutated BRAF allele. BRAF mutations were detected in over 60% of melanomas and may account for a significant proportion of colon cancer patients whose tumors are resistant to anti-EGFR therapy. The B-Raf protein is a key signaling molecule in the mitogen activated protein kinase (MAPK) signaling pathway and has been implicated in the pathogenesis of a variety of cancers.